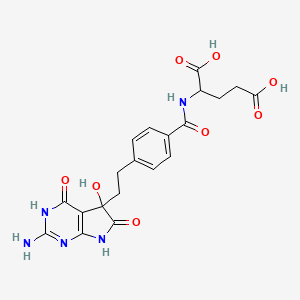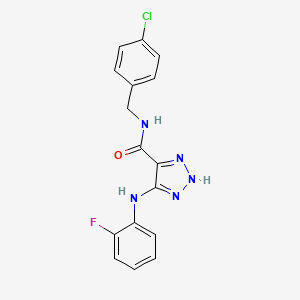
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a dihydropyran ring substituted with acetyloxy groups and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid typically involves the acetylation of 3,4-dihydro-2H-pyran derivatives. One common method includes the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diacetyloxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding dihydroxy derivative.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Yields dihydroxy derivatives.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted pyran derivatives.
Applications De Recherche Scientifique
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the dihydropyran ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid.
2,3-Dihydro-4H-pyran: Another pyran derivative with similar structural features.
Tetrahydropyran: A fully saturated analog of dihydropyran.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetyloxy groups enhances its reactivity and potential for derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14O7 |
|---|---|
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid |
InChI |
InChI=1S/C11H14O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h3-4,8-9,11H,5H2,1-2H3,(H,14,15) |
Clé InChI |
UHUOKLKCUCLRGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=COC(C1OC(=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)


![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)

![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)
